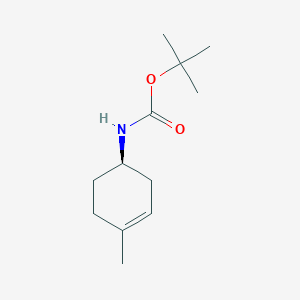![molecular formula C6H3BrIN3 B12840157 6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12840157.png)
6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of bromine and iodine atoms attached to a triazolo[4,3-a]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-chlorosuccinimide (NCS) as an oxidizing agent to facilitate the cyclization process . The reaction conditions are generally mild, and the process can be carried out in a one-pot synthesis .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include N-chlorosuccinimide (NCS) for oxidative cyclization and various nucleophiles for substitution reactions . The reaction conditions are typically mild, ensuring the stability of the triazolopyridine core.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized triazolopyridine derivatives, while oxidation reactions can lead to the formation of oxidized products .
Aplicaciones Científicas De Investigación
6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been studied as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation . The compound’s ability to bind to the active site of IDO1 and inhibit its activity highlights its potential as an immunotherapeutic agent .
Comparación Con Compuestos Similares
6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds, such as:
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine: Lacks the iodine atom, making it less versatile in certain chemical reactions.
3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine: Contains a pyridine ring, which can influence its chemical reactivity and biological activity.
6-Bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine: Similar structure but with different substituents, affecting its properties and applications.
The uniqueness of this compound lies in its dual halogenation, which provides a versatile platform for further functionalization and exploration in various research fields.
Propiedades
Fórmula molecular |
C6H3BrIN3 |
|---|---|
Peso molecular |
323.92 g/mol |
Nombre IUPAC |
6-bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C6H3BrIN3/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H |
Clave InChI |
CBYTYASZRFRVES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NN=C(N2C=C1Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B12840098.png)









![8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine](/img/structure/B12840149.png)

